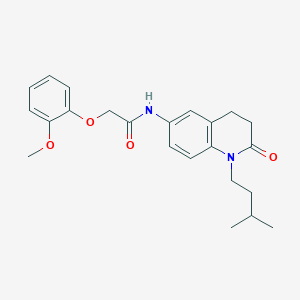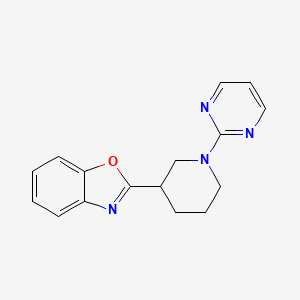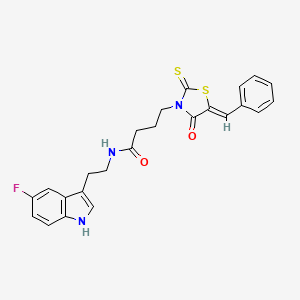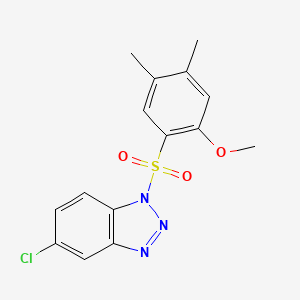
1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinolone derivatives involves several steps, including acyl-chlorination, condensation, decarboxylation, esterification, and cyclopropylamine replacement, leading to various quinolone compounds with potential antibacterial activities (Liu Zhe, 2001). Another method involves the practical synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, showcasing the versatility in synthesizing 2-thioquinoline skeletons (M. Matsuoka et al., 1997).
Molecular Structure Analysis
Investigations into the molecular and crystal structures of quinoline derivatives reveal the significance of substituent positions and their impact on the compound's properties. X-ray crystallography has been utilized to establish the structure of various substituted quinolines, indicating the influence of molecular structure on the compound’s activity and stability (D. A. Rudenko et al., 2012).
Chemical Reactions and Properties
Quinolones undergo various chemical reactions, including interactions with hydrazine hydrate and trifluoroacetic acid, leading to the formation of substituted triazoloisoquinolines. These reactions highlight the reactivity of quinolones under different conditions and their potential for functionalization (V. A. Glushkov et al., 2000).
Physical Properties Analysis
The physical properties of quinolone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Detailed physicochemical analysis provides insights into the stability and solubility of these compounds, which is crucial for their application in various fields.
Chemical Properties Analysis
The chemical properties of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid and its derivatives, including acidity, basicity, and reactivity towards other chemicals, play a vital role in their biological activities and applications. Studies on substituted quinolines provide valuable information on their potential antibacterial activities and their interaction with biological targets (H. Miyamoto et al., 1990).
科学的研究の応用
Antibacterial Properties
1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid and its derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. This includes compounds like 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1589 R.B.), which is effective in treating experimental infections (Goueffon, Montay, Roquet, & Pesson, 1981). Another example includes substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, which have shown high antibacterial activity against pathogens like Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).
Anticancer Activity
Some derivatives of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid have been explored for their potential anticancer effects. Research on compounds like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives demonstrated significant anticancer activity against the breast cancer MCF-7 cell line (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Chemical Synthesis and Modifications
This compound and its variants are also subjects of chemical synthesis and structural modification studies. For instance, research into the hydrolysis of the nitrile moiety in related compounds like 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile has provided insights into the formation of carboxamide and carboxylic acid derivatives. This includes understanding the bond interactions and reaction pathways through techniques like Density Functional Theory (DFT) calculations and Atoms in Molecules (AIM) analysis (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).
Radiopharmaceutical Applications
Derivatives of this compound have been explored for radiopharmaceutical applications, such as in the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This is intended for Single Photon Emission Computed Tomography (SPECT) studies of the N-methyl-D-aspartate receptor in the human brain, demonstrating its potential in neuroimaging and neurological research (Dumont & Slegers, 1996).
特性
IUPAC Name |
1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLGBCYSOYKVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)





![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)
![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
